

chemical properties of 5-sulfosalicylic acid dihydrate in solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sulfosalicylate*

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An In-Depth Technical Guide to the Chemical Properties of 5-Sulfosalicylic Acid Dihydrate in Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfosalicylic acid dihydrate (SSA) is a triprotic aromatic acid widely utilized in analytical chemistry, biochemistry, and various industrial processes. Structurally, it is a derivative of salicylic acid with a sulfonic acid group at the 5-position of the benzene ring.^[1] This modification significantly enhances its water solubility and acidic properties compared to its parent compound, salicylic acid. In solution, its chemical behavior is dominated by its acidic nature, its capacity for protein precipitation, and its potent ability to form stable chelate complexes with a wide range of metal ions. This guide provides a comprehensive overview of these core chemical properties, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

5-Sulfosalicylic acid dihydrate is a white to off-white crystalline solid.^[2] Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-Hydroxy-5-sulfobenzoic acid dihydrate	[3]
CAS Number	5965-83-3	[4]
Molecular Formula	C ₇ H ₆ O ₆ S·2H ₂ O	
Molecular Weight	254.22 g/mol	
Appearance	White crystalline powder	[2]
Melting Point	105-110 °C	
Solubility in Water	100 mg/mL	[5]
Other Solubilities	Soluble in alcohol and ether	[5]
Stability	Stable under normal conditions; light-sensitive	

Acid-Base Properties in Solution

5-Sulfosalicylic acid is a triprotic acid, possessing three ionizable protons corresponding to the sulfonic acid, carboxylic acid, and phenolic hydroxyl groups. The sulfonic acid group is highly acidic and is typically fully deprotonated in aqueous solutions. The dissociation of the carboxylic and phenolic protons occurs at higher pH values.

Dissociation Equilibria and pKa Values

The stepwise dissociation of 5-sulfosalicylic acid (H₃L) in an aqueous solution can be represented as follows:

- $\text{H}_3\text{L} \rightleftharpoons \text{H}_2\text{L}^- + \text{H}^+$ (Sulfonic Acid Dissociation)
- $\text{H}_2\text{L}^- \rightleftharpoons \text{HL}^{2-} + \text{H}^+$ (Carboxylic Acid Dissociation)
- $\text{HL}^{2-} \rightleftharpoons \text{L}^{3-} + \text{H}^+$ (Phenolic Hydroxyl Dissociation)

The acid dissociation constants (pKa) determine the predominant ionic species at a given pH. While values vary slightly across literature due to differing experimental conditions (temperature, ionic strength), representative values are compiled below.

Dissociation Step	Functional Group	pKa Value	Reference
pKa ₁	Sulfonic Acid (-SO ₃ H)	< 1	[6]
pKa ₂	Carboxylic Acid (-COOH)	~2.67	[6]
pKa ₃	Phenolic Hydroxyl (-OH)	~11.7	[7]

Note: The first dissociation (pKa₁) is very strong, and the proton is often considered fully dissociated in most aqueous applications.



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Stepwise dissociation pathway of 5-Sulfosalicylic Acid in aqueous solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa values using potentiometric titration, a standard method for measuring acid dissociation constants.

1. Materials and Equipment:

- 5-Sulfosalicylic acid dihydrate
- Standardized 0.1 M NaOH solution (titrant)
- Standardized 0.1 M HCl solution

- High-purity deionized water
- Potassium chloride (KCl) for ionic strength adjustment
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- Beakers and volumetric flasks

2. Procedure:

- **Sample Preparation:** Accurately weigh a sample of 5-sulfosalicylic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).
- **Ionic Strength Adjustment:** Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
- **Acidification:** Lower the initial pH of the solution to ~1.8-2.0 by adding a small volume of 0.1 M HCl. This ensures the titration begins with the fully protonated species.
- **Titration:** Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.
- **Data Collection:** After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration until the pH reaches ~12.5.
- **Data Analysis:** Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative ($\Delta\text{pH}/\Delta V$) of the titration curve can be plotted against the volume to accurately determine the equivalence points (inflection points).

Metal Chelation Properties

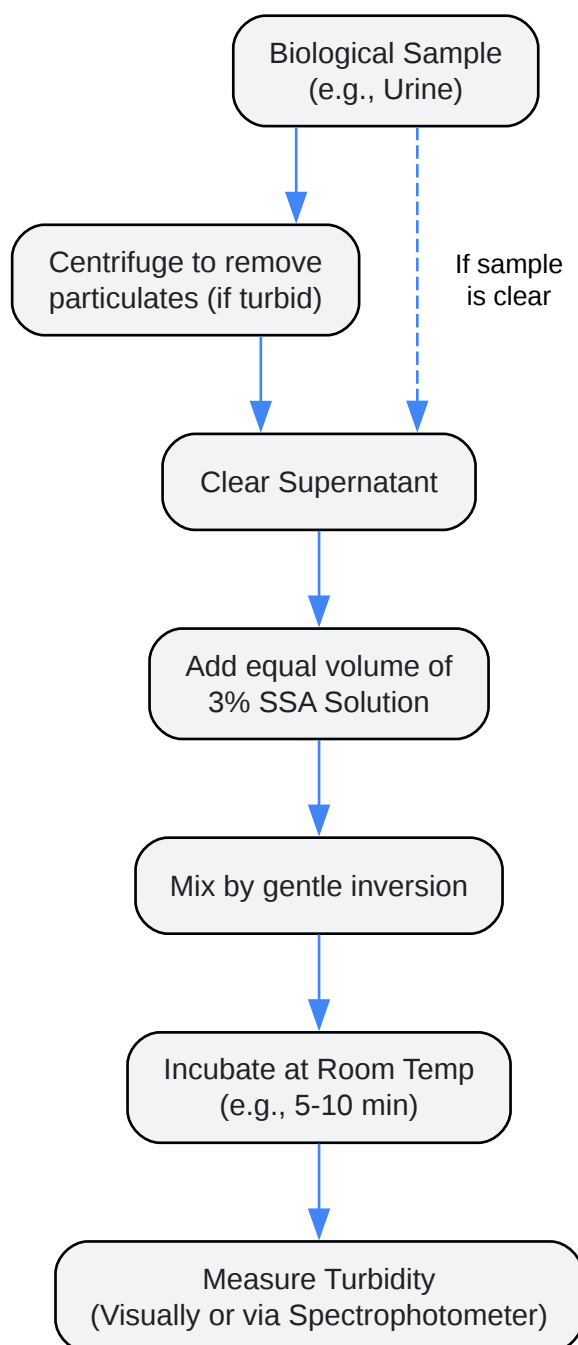
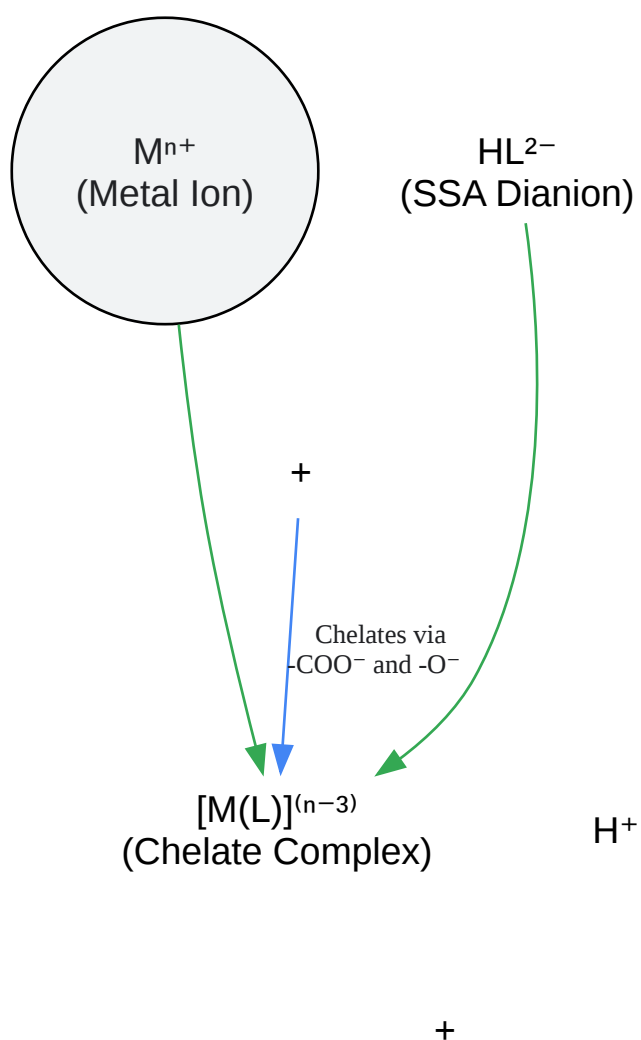
The carboxylate and phenolic hydroxyl groups of 5-sulfosalicylic acid form a bidentate chelate, allowing it to bind strongly with a wide variety of metal ions. This property is exploited in metal detection, surface treatment, and complexometric titrations.^[8] The formation of these complexes is often pH-dependent and results in distinctly colored solutions, which is useful for spectrophotometric analysis.

Stability of Metal-SSA Complexes

The strength of the interaction between a metal ion (M^{n+}) and the SSA ligand (L^{3-}) is quantified by the stepwise (K) or overall (β) stability constants. The table below presents the logarithm of stepwise stability constants ($\log K$) for various metal ions with 5-sulfosalicylate.

Metal Ion	$\log K_1$	$\log K_2$	$\log K_3$	Conditions	Reference(s)
Fe(III)	~14.5	~10.9	~7.5	25 °C, 0.5 M NaClO ₄	[1]
Al(III)	13.20	9.63	6.06	Potentiometric	[9]
Cu(II)	9.52	6.93	-	Potentiometric	[9]
Ni(II)	6.90	5.30	-	303 K, 0.16 M ionic strength	
Co(II)	6.75	5.15	-	303 K, 0.16 M ionic strength	
Zn(II)	6.55	5.05	-	303 K, 0.16 M ionic strength	[10]
U(VI)	11.14	8.06	-	Potentiometric	[9]

Note: K_1 , K_2 , and K_3 refer to the formation of ML , ML_2 , and ML_3 complexes, respectively.



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- To cite this document: BenchChem. [chemical properties of 5-sulfosalicylic acid dihydrate in solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400435#chemical-properties-of-5-sulfosalicylic-acid-dihydrate-in-solution]

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